

A Technical Guide to the Vapor Pressure of Tetrakis(ethylmethyamido)hafnium (TEMAHf)

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Compound of Interest

Compound Name: ethyl(methyl)azanide;hafnium(4+)

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This technical guide provides an in-depth overview of the vapor pressure characteristics of Tetrakis(ethylmethyamido)hafnium (TEMAHf), a critical precursor for Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) of hafnium-based thin films. Understanding the vapor pressure of TEMAHf is essential for controlling the deposition process and achieving high-quality films with desired properties.

Physicochemical Properties of TEMAHf

Property	Value
Chemical Formula	C ₁₂ H ₃₂ HfN ₄
Molecular Weight	410.90 g/mol
Appearance	Colorless to pale yellow liquid
Density	1.324 g/mL at 25 °C
Boiling Point	78 - 79 °C at 0.01 - 0.1 mmHg
Melting Point	< -50 °C

Vapor Pressure Data

The vapor pressure of TEMA₂Hf is a critical parameter for its use in vapor deposition techniques. The following table summarizes reported vapor pressure data at various temperatures.

Temperature (°C)	Vapor Pressure (Torr)
20	0.004
75	0.05
95	0.27
113	1.0

Experimental Protocols for Vapor Pressure Determination

The accurate determination of the vapor pressure of organometallic precursors like TEMA₂Hf is crucial for process control in ALD and CVD. Two common methods employed are Thermogravimetric Analysis (TGA) and the static measurement using a diaphragm gauge.

Thermogravimetric Analysis (TGA)

Thermogravimetry is a widely used technique to rapidly determine the vapor pressure curves of volatile compounds.

Methodology:

- A small sample of TEMA₂Hf is placed in a thermobalance.
- The sample is heated at a constant rate under a controlled flow of an inert gas, such as nitrogen.
- The mass loss of the sample as a function of temperature is recorded.
- The rate of mass loss is related to the vapor pressure of the substance through the Langmuir equation for free evaporation.

- To obtain accurate vapor pressure values, the TGA instrument is calibrated using a reference material with a known vapor pressure, such as benzoic acid.
- By analyzing the TGA data, the vapor pressure curve and the enthalpy of vaporization can be determined.

Static Vapor Pressure Measurement

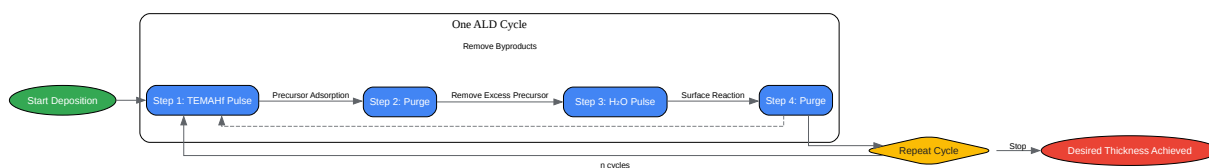
This method involves the direct measurement of the vapor pressure of the precursor in a static system.

Methodology:

- A sample of TEMAHf is placed in a vessel within a temperature-controlled oven.
- The system is evacuated to a high vacuum to remove any residual gases.
- The temperature of the oven is precisely controlled and incrementally increased.
- At each temperature setpoint, the system is allowed to reach equilibrium, and the vapor pressure of the TEMAHf is measured directly using a high-precision diaphragm gauge.
- The manifold and pressure gauge are typically heated to a higher temperature than the sample to prevent condensation.
- The collected temperature and pressure data are then used to plot the vapor pressure curve and can be fitted to equations like the Clausius-Clapeyron or Antoine equation to determine thermodynamic parameters.

Atomic Layer Deposition (ALD) Workflow for HfO₂ using TEMAHf

The following diagram illustrates a typical ALD cycle for the deposition of Hafnium Dioxide (HfO₂) thin films using TEMAHf as the hafnium precursor and water (H₂O) as the oxidant.

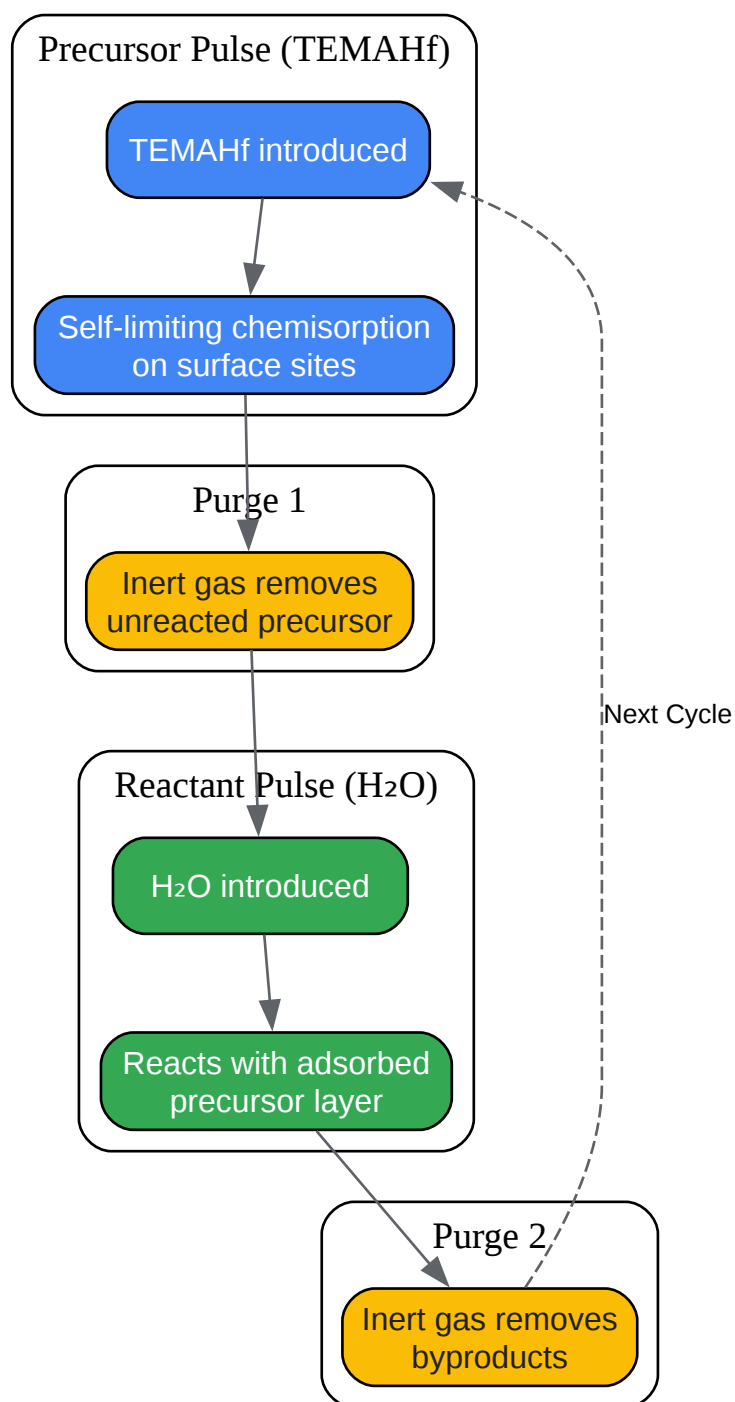


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Caption: A typical workflow for the Atomic Layer Deposition of HfO₂ using TEMAHF.

Signaling Pathways and Logical Relationships in ALD

The self-limiting nature of ALD reactions is a key logical relationship that ensures precise film thickness control. The process relies on sequential, non-overlapping surface reactions.



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Caption: Logical flow of a self-limiting ALD reaction cycle.

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